molecular formula C15H15BrN4OS B11006067 2-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B11006067
M. Wt: 379.3 g/mol
InChI Key: LOVINDXSVCKXSF-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom at the 6th position of the indole ring and a thiadiazole moiety attached to the acetamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps. One common synthetic route includes the bromination of indole to introduce the bromine atom at the 6th position, followed by the formation of the acetamide linkage. The thiadiazole moiety is then introduced through a cyclization reaction involving appropriate precursors. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and the use of advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The bromine atom at the 6th position of the indole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions vary depending on the desired transformation and may involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups at the bromine position.

Scientific Research Applications

2-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The indole and thiadiazole moieties play a crucial role in its biological activity. The compound may bind to specific enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-chloro-1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
  • 2-(6-fluoro-1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Uniqueness

The uniqueness of 2-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide lies in the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity to molecular targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C15H15BrN4OS

Molecular Weight

379.3 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C15H15BrN4OS/c1-9(2)14-18-19-15(22-14)17-13(21)8-20-6-5-10-3-4-11(16)7-12(10)20/h3-7,9H,8H2,1-2H3,(H,17,19,21)

InChI Key

LOVINDXSVCKXSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br

Origin of Product

United States

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